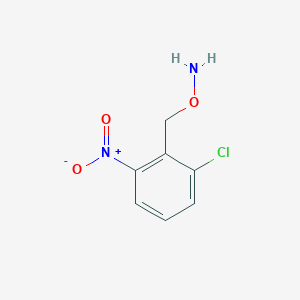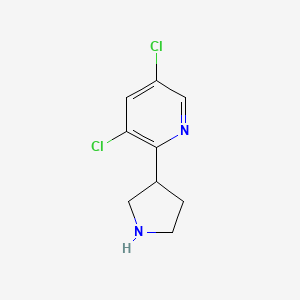
3,5-Dichloro-2-(pyrrolidin-3-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and a pyrrolidine ring at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine involves the palladium-catalyzed ligand-free Suzuki reaction. This reaction typically uses 2,3,5-trichloropyridine and arylboronic acids as starting materials. The reaction is carried out in an aqueous medium with palladium acetate as the catalyst, which provides high yields under mild and environmentally benign conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, are likely applied to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the pyrrolidine ring .
科学的研究の応用
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings allow the compound to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3,5-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
2-(Pyrrolidin-3-yl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and binding properties.
Uniqueness
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
特性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
3,5-dichloro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-3-8(11)9(13-5-7)6-1-2-12-4-6/h3,5-6,12H,1-2,4H2 |
InChIキー |
LSDBTVGEBZXCRZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=C(C=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



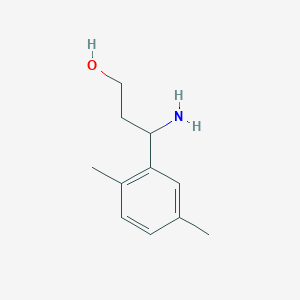
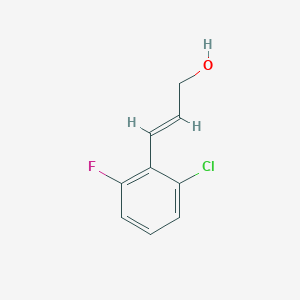
![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)
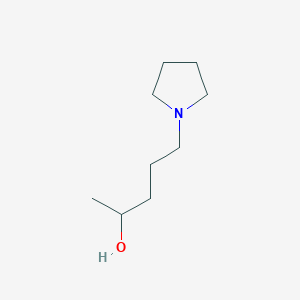
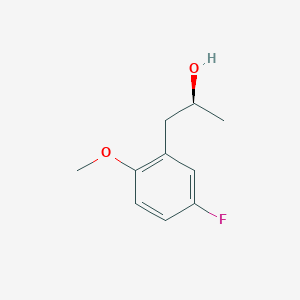
![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
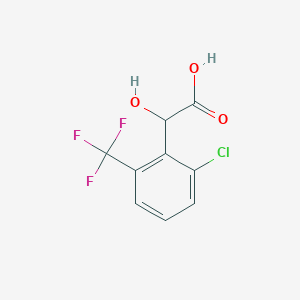

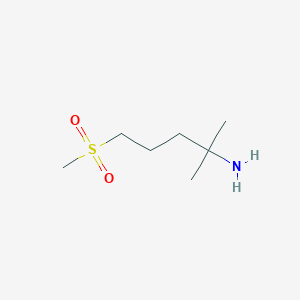
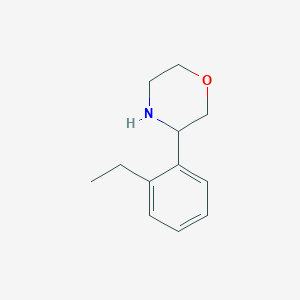
![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)

